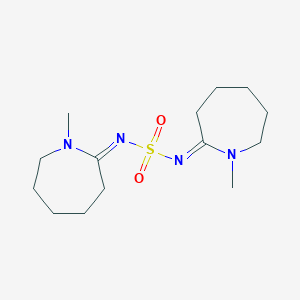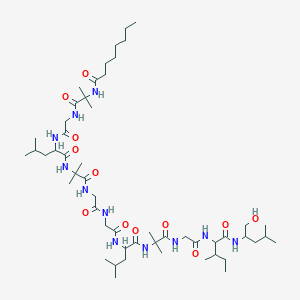
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide, also known as HAMSA, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the family of sulfonamide derivatives and has been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide is not yet fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in inhibitory neurotransmission, which can result in anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and increase the threshold for seizure induction. It has also been found to possess anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide is its high yield and purity, which makes it easy to work with in the lab. Additionally, its low toxicity profile and broad range of biological activities make it a versatile compound for use in various experiments. However, one of the limitations of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide and to explore its potential as an antimicrobial agent. Finally, research is needed to develop new synthesis methods for Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide that can improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide involves the reaction of hexahydro-2H-azepine with sulfamide in the presence of a base. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to yield Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide. The yield of the reaction is typically high, and the purity of the compound can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide has been found to exhibit a wide range of biological activities, including anticonvulsant, antitumor, and anti-inflammatory properties. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide has been found to possess antimicrobial activity against a broad range of bacterial and fungal strains.
Propiedades
Número CAS |
126826-77-5 |
|---|---|
Nombre del producto |
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide |
Fórmula molecular |
C14H26N4O2S |
Peso molecular |
314.45 g/mol |
Nombre IUPAC |
(E)-1-methyl-N-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylazepan-2-imine |
InChI |
InChI=1S/C14H26N4O2S/c1-17-11-7-3-5-9-13(17)15-21(19,20)16-14-10-6-4-8-12-18(14)2/h3-12H2,1-2H3/b15-13+,16-14+ |
Clave InChI |
CLZWGDBXUVFMRD-WXUKJITCSA-N |
SMILES isomérico |
CN1/C(=N/S(=O)(=O)/N=C\2/N(CCCCC2)C)/CCCCC1 |
SMILES |
CN1CCCCCC1=NS(=O)(=O)N=C2CCCCCN2C |
SMILES canónico |
CN1CCCCCC1=NS(=O)(=O)N=C2CCCCCN2C |
Sinónimos |
1-methyl-N-[(1-methylazepan-2-ylidene)amino]sulfonyl-azepan-2-imine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)

![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)